3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Medicinal Chemistry SAR Analysis Electron-Withdrawing Effects

3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 2097931-84-3) is a synthetic heterocyclic small molecule belonging to the triazolo[1,5-a]quinazoline class, with molecular formula C27H19N5O3S and molecular weight 493.54 g/mol. Its structure features a benzenesulfonyl group at the 3-position and a 4-phenoxyphenylamino substituent at the 5-position of the fused triazoloquinazoline core.

Molecular Formula C27H19N5O3S
Molecular Weight 493.54
CAS No. 2097931-84-3
Cat. No. B2512739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS2097931-84-3
Molecular FormulaC27H19N5O3S
Molecular Weight493.54
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
InChIInChI=1S/C27H19N5O3S/c33-36(34,22-11-5-2-6-12-22)27-26-29-25(23-13-7-8-14-24(23)32(26)31-30-27)28-19-15-17-21(18-16-19)35-20-9-3-1-4-10-20/h1-18H,(H,28,29)
InChIKeyHYWZEZINMYUOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 2097931-84-3): Procurement-Relevant Compound Profile


3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 2097931-84-3) is a synthetic heterocyclic small molecule belonging to the triazolo[1,5-a]quinazoline class, with molecular formula C27H19N5O3S and molecular weight 493.54 g/mol . Its structure features a benzenesulfonyl group at the 3-position and a 4-phenoxyphenylamino substituent at the 5-position of the fused triazoloquinazoline core . The triazoloquinazoline scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and adenosine receptor modulatory activities [1]. This specific substitution pattern—combining an unsubstituted benzenesulfonyl electron-withdrawing group with a lipophilic 4-phenoxyphenylamine moiety—distinguishes it from closely related analogs that carry modified sulfonyl or aniline substituents, creating a unique physicochemical and potential pharmacophoric profile relevant for screening library procurement and structure-activity relationship (SAR) exploration [1].

Why Generic Triazoloquinazoline Substitution Fails: The Differentiation Basis for 3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Triazolo[1,5-a]quinazolines as a class exhibit diverse biological activities, but their pharmacological profiles are exquisitely sensitive to the nature and position of substituents on both the sulfonyl and aniline moieties [1]. Published SAR studies on related triazoloquinazoline adenosine antagonists demonstrate that even minor modifications to the aryl substituent can shift receptor subtype selectivity by orders of magnitude [2]. The target compound's specific combination of an unsubstituted benzenesulfonyl group paired with a 4-phenoxyphenylamine donor creates a distinct electronic and steric environment that cannot be replicated by the common tosyl (4-methylbenzenesulfonyl), 3,4-dimethylbenzenesulfonyl, or 4-halobenzenesulfonyl analogs. For procurement decisions in SAR campaigns, lead optimization, or focused library design, substituting a generic analog risks introducing confounding variables that undermine structure-activity correlations and lead to misleading biological interpretations [1].

Head-to-Head Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine vs. Closest Analogs


Sulfonyl Substituent Electronic Differentiation: Benzenesulfonyl vs. Tosyl (4-Methylbenzenesulfonyl) Analog

The target compound carries an unsubstituted benzenesulfonyl group (Hammett σp = 0.00 for H), while the closest commercially available analog, N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 893271-61-9), bears a 4-methylbenzenesulfonyl (tosyl) group (Hammett σp = -0.17 for CH3) . This electronic difference modulates the electron density of the triazole ring and consequently affects the compound's hydrogen-bond acceptor strength and π-stacking interactions with biological targets. In the broader triazoloquinazoline class, SAR studies on adenosine A3 receptor antagonists have shown that para-substitution on the sulfonylphenyl ring can alter binding affinity by factors exceeding 10-fold, demonstrating the sensitivity of target engagement to this parameter [1]. The benzenesulfonyl analog provides a distinct electronic baseline for SAR exploration.

Medicinal Chemistry SAR Analysis Electron-Withdrawing Effects

Lipophilicity Differentiation: 4-Phenoxyphenylamino vs. 4-Ethoxyphenylamino Substituent

The 4-phenoxyphenylamino group of the target compound introduces a diphenyl ether moiety, whereas closely related analogs such as 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (available from multiple vendors) carry a simpler 4-ethoxyphenylamino substituent . The additional phenyl ring in the target compound increases both molecular weight (+76 Da) and calculated lipophilicity. Using fragment-based logP estimation, the diphenyl ether contributes approximately +2.1 to logP compared to approximately +1.2 for the ethoxy group, yielding an estimated ΔlogP of ~+0.9 for the target compound. In the context of triazoloquinazoline adenosine antagonists, QSAR models have identified lipophilicity as a key descriptor correlating with receptor binding (positive coefficient for A3 affinity), indicating that this logP difference is pharmacologically meaningful [1]. This difference also impacts solubility, membrane permeability, and non-specific protein binding.

Physicochemical Profiling logP Drug-Likeness

Steric Bulk Differentiation: Benzenesulfonyl vs. 3,4-Dimethylbenzenesulfonyl Analog

The target compound's unsubstituted benzenesulfonyl group presents a smaller steric profile compared to the 3,4-dimethylbenzenesulfonyl analog (3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine) . The addition of two methyl groups at the 3- and 4-positions of the sulfonylphenyl ring increases the minimum steric width from approximately 6.0 Å to >7.5 Å (estimated from van der Waals radii). In the triazoloquinazoline PDE10A inhibitor series, optimization studies demonstrated that steric bulk at the sulfonyl-adjacent position directly impacts inhibitor potency by controlling the depth of binding pocket penetration; the lead compound achieved a 100-fold improvement in IC50 (from μM to 12 nM) through fine-tuning of substituent sterics [1]. The unsubstituted benzenesulfonyl variant thus provides a minimal-steric-bulk reference point for probing the steric tolerance of target binding sites.

Steric Parameters Molecular Recognition Binding Pocket Compatibility

Optimal Research and Procurement Application Scenarios for 3-(Benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Focused Triazoloquinazoline SAR Library Expansion for Adenosine or PDE Target Families

This compound is best deployed as a key member of a focused library designed to systematically probe the electronic and steric effects of the 3-sulfonyl substituent in triazolo[1,5-a]quinazolines. When arrayed alongside the tosyl, 4-bromo, and 3,4-dimethyl analogs, the benzenesulfonyl variant provides the critical 'unsubstituted parent' data point (σp = 0.00; minimal steric bulk ~6.0 Å) against which the effects of electron-donating, electron-withdrawing, and sterically demanding substituents can be quantitatively benchmarked . This is particularly relevant for adenosine A3 receptor and PDE10A inhibitor programs, where SAR studies have established that sulfonyl modifications can shift potency by ≥10-fold [1].

Physicochemical Property Baseline for 4-Phenoxyphenyl Lead Series

For medicinal chemistry teams exploring the 4-phenoxyphenylamino pharmacophore, this compound serves as the benzenesulfonyl-anchored reference for establishing baseline logP, solubility, and permeability parameters. Its estimated logP contribution of ~+2.1 from the diphenyl ether group differentiates it from simpler 4-alkoxy analogs and allows systematic evaluation of lipophilicity-driven effects on cellular potency, off-target binding, and metabolic stability . Procurement of this specific analog is essential when the goal is to decouple sulfonyl electronic effects from amine lipophilicity in multiparameter optimization.

High-Throughput Screening (HTS) Hit Confirmation and Selectivity Profiling

When a triazoloquinazoline hit emerges from a diversity screening library, this compound—with its unsubstituted benzenesulfonyl group—should be prioritized for purchase as part of the hit-confirmation panel. Its minimal steric profile and neutral electronic character make it an ideal comparator for distinguishing true scaffold-driven activity from substituent-specific artifacts. In selectivity profiling campaigns against adenosine receptor subtypes (A1, A2A, A3) or PDE isoforms, the benzenesulfonyl analog provides the reference point for establishing the selectivity baseline of the chemotype [1].

Computational Chemistry and Molecular Docking Studies

The well-defined, relatively compact structure of this compound—free from rotatable substituent complexity on the sulfonyl ring—makes it an optimal ligand for computational docking and molecular dynamics simulations aimed at establishing the binding pose of the triazoloquinazoline core. Its use as the 'minimal perturbation' reference structure enables cleaner interpretation of docking scores and free energy perturbation (FEP) calculations when compared to analogs bearing additional methyl, halogen, or alkoxy substituents [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.